4-Amino-2-dimethylamino-6-hydroxypyrimidine
Overview
Description
Synthesis Analysis
The synthesis of related 6-aminopyrimidines involves regiospecific cyclocondensation reactions, highlighting the potential pathways for synthesizing 4-Amino-2-dimethylamino-6-hydroxypyrimidine. One method involves the reaction of 6-aminopyrimidines with 2-dimethylaminomethylenetetralone hydrochloride, leading to the production of benzo[h]pyrimido[4,5-b]quinolines, indicating a framework for synthesizing complex pyrimidine derivatives through specific reaction conditions (Quiroga et al., 2001).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 4-Amino-2-dimethylamino-6-hydroxypyrimidine, can be elucidated using techniques like NMR and X-ray crystallography. Studies on similar compounds have revealed the importance of hydrogen bonding in establishing the molecular structure, where molecules are linked by N-H...N and N-H...O hydrogen bonds, forming specific motifs and contributing to the stability and reactivity of these compounds (Glidewell et al., 2003).
Chemical Reactions and Properties
4-Amino-2-dimethylamino-6-hydroxypyrimidine can participate in various chemical reactions, including nucleophilic substitution and cyclocondensation, which are pivotal in modifying its structure for targeted applications. For example, the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines showcases the type of reactions and modifications that can be applied to the pyrimidine core for enhancing its biological activity (Chhabria et al., 2007).
Scientific Research Applications
Metabolite Analysis
4-Amino-2-dimethylamino-6-hydroxypyrimidine is identified as a metabolite in human urine following exposure to pirimicarb, an insecticide. Advanced analytical methods, such as gas chromatography-mass spectrometry, are utilized to detect and quantify this compound and other related hydroxypyrimidines in biological samples. This detection is crucial for monitoring exposure to pirimicarb and understanding its metabolic pathways in humans (Hardt & Angerer, 1999).
Chemical Synthesis and Transformation
4-Amino-2-dimethylamino-6-hydroxypyrimidine is involved in unique chemical reactions, such as the anomalous halogen to dimethylamino replacement, which has implications in synthetic chemistry. These reactions, catalyzed by compounds like ethylenediamine, demonstrate the potential of 4-Amino-2-dimethylamino-6-hydroxypyrimidine in synthesizing novel chemical structures (Yamamoto, 1982).
Biological Properties
Research into the biological properties of 4-Amino-2-dimethylamino-6-hydroxypyrimidine derivatives has shown their potential in inhibiting immune-activated nitric oxide production. This finding is significant in understanding the immune-modulatory effects of these compounds, with implications for therapeutic research (Jansa et al., 2014).
Structural Analysis and Crystallography
The compound's involvement in structural studies, particularly in tautomerism and crystallography, is noteworthy. Understanding the tautomeric forms and crystal structures of 4-Amino-2-dimethylamino-6-hydroxypyrimidine derivatives enhances our knowledge of their chemical behavior and stability, which is essential for pharmaceutical and chemical applications (Hall, Bertke, & Swift, 2016).
Safety And Hazards
Future Directions
While specific future directions for “4-Amino-2-dimethylamino-6-hydroxypyrimidine” are not available, it’s worth noting that research into pyrimidine derivatives is ongoing, given their wide occurrence in nature and their presence in many synthetic compounds3.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
4-amino-2-(dimethylamino)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-10(2)6-8-4(7)3-5(11)9-6/h3H,1-2H3,(H3,7,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWZIUPJSKQVQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282106 | |
Record name | 4-Amino-2-dimethylamino-6-hydroxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-dimethylamino-6-hydroxypyrimidine | |
CAS RN |
76750-84-0 | |
Record name | 76750-84-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-2-dimethylamino-6-hydroxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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